5-(2-Aminoethoxy)methyl-2'-deoxyuridine

DNA hypermodification bacteriophage genomics nucleoside analog comparison

Researchers engineering phage-derived DNA constructs face the problem of host restriction enzyme degradation, limiting yield and functionality. 5-(2-Aminoethoxy)methyl-2'-deoxyuridine (5-NeOmdU) solves this with quantifiable superiority: • 71.0% resistance across >200 Type II restriction enzymes-22.6 pp higher than 5-NedU. • 40% thymidine replacement rate yields ~1 reactive primary amine per 2.5 thymidines for maximal bioconjugation payload. • Full five-gene biosynthetic pathway reconstituted for in vitro enzymatic synthesis of defined hypermodified DNA. • Ether oxygen in the aminoethoxy linker provides an additional H-bond acceptor, stabilizing triplex-forming oligonucleotides.

Molecular Formula C12H19N3O6
Molecular Weight 301.3 g/mol
Cat. No. B1256226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethoxy)methyl-2'-deoxyuridine
Molecular FormulaC12H19N3O6
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)COCCN)CO)O
InChIInChI=1S/C12H19N3O6/c13-1-2-20-6-7-4-15(12(19)14-11(7)18)10-3-8(17)9(5-16)21-10/h4,8-10,16-17H,1-3,5-6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1
InChIKeyYRTWGZACASMEIB-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑NeOmdU: A Thymidine Hypermodification Nucleoside


5-(2-Aminoethoxy)methyl-2'-deoxyuridine (5-NeOmdU) is a pyrimidine 2'-deoxyribonucleoside characterized by a 5-(2-aminoethoxy)methyl modification on the uracil base. It was discovered as a naturally occurring thymidine hypermodification that replaces 40% of thymidine nucleotides in the genomic DNA of Salmonella phage ViI, distinguishing it from the 30% replacement achieved by the related 5-(2-aminoethyl)-2'-deoxyuridine (5-NedU) in Pseudomonas phage M6 [1]. Unlike conventional antiviral deoxyuridine analogs that require viral thymidine kinase-mediated phosphorylation for activity, 5-NeOmdU functions as a DNA-incorporated structural modification that fundamentally alters the physicochemical properties and restriction endonuclease sensitivity of the DNA polymer [2]. This compound belongs to a rare class of hypermodified nucleosides employed by bacteriophages to circumvent host bacterial restriction systems [1].

Naturally occurring thymidine hypermodification probe
Primary amine handle for oligonucleotide conjugation
Phage genome engineering and DNA modification studies

Why 5‑NeOmdU Cannot Be Replaced by Simple Analogs


Although numerous 5-substituted deoxyuridine analogs share the same pyrimidine 2'-deoxyribonucleoside scaffold, their hypermodification densities, restriction enzyme resistance profiles, and biosynthetic origins differ in quantifiable ways that preclude generic substitution. 5-NeOmdU achieves 40% thymidine replacement in ViI phage DNA [1], whereas its closest structural analog 5-NedU replaces only 30% in M6 phage DNA [1], and these differences translate into measurable functional divergence: ViI genomic DNA resists 71.0% of tested Type II restriction endonucleases compared to 48.4% for M6 DNA [2]. Furthermore, the aminoethoxy-methyl linker of 5-NeOmdU derives biosynthetically from serine, while the aminoethyl group of 5-NedU originates from glycine, indicating fundamentally distinct enzymatic pathways [3]. These compound-specific parameters mean that experimental outcomes in phage biology, DNA modification mapping, and oligonucleotide engineering are not transferable across in-class analogs.

Restriction evasion breadth may shift significantly with analog substitution; 5-NedU and putT show different resistance profiles.
Genomic substitution density and amine-handle count may decrease with simpler 5-substituted deoxyuridines.
Full biosynthetic pathway reconstitution not yet demonstrated for 5-NedU, limiting scalable enzymatic production.

Quantitative Evidence: 5‑NeOmdU vs Closest Analogs


Restriction Endonuclease Resistance Advantage

In the landmark discovery study, 5-NeOmdU was found to replace 40% of all thymidine nucleotides in the genomic DNA of Salmonella phage ViI, compared to 5-NedU which replaces only 30% of thymidine in Pseudomonas phage M6 [1]. For additional context, α-putrescinylthymidine in Delftia phage ΦW-14 replaces approximately 20% of thymidine, while α-glutamylthymidine in Bacillus phage SP10 replaces approximately 50% [1]. This places 5-NeOmdU at an intermediate-to-high hypermodification density within the known phage hypermodified base landscape, with a 10-percentage-point advantage over its closest structural congener 5-NedU.

Restriction Resistance
Head-to-head
71.0% resisted (5-NeOmdU)
+22.6 pp vs 5-NedU
Reported top restriction-evasion profile among tested thymidine hypermodifications
Panel: >200 Type II enzymes. Phage genomic DNA assay.
DNA hypermodification bacteriophage genomics nucleoside analog comparison

Higher Genomic Thymidine Replacement Density

A systematic evaluation of >200 commercially available Type II restriction endonucleases (REases) revealed that ViI genomic DNA carrying 5-NeOmdU exhibits resistance to 71.0% of tested enzymes, compared to M6 genomic DNA carrying 5-NedU which resists only 48.4% of the same enzyme panel [1]. ΦW-14 DNA (containing α-putrescinylthymidine) showed intermediate resistance at 68.8% [1]. The 22.6-percentage-point superiority of 5-NeOmdU-modified DNA over 5-NedU-modified DNA represents a 46.7% relative increase in restriction evasion capacity.

Substitution Density
Head-to-head
~40% thymidine replaced
+10 pp vs 5-NedU
Reported higher modification density; may support increased amine-handle loading
HPLC-MS quantification in native phage DNA.
restriction enzyme resistance phage DNA protection Type II endonuclease

Multi-Gene Biosynthetic Pathway Requirement

The biosynthetic pathway of 5-NeOmdU requires five phage-encoded gene products (ViI gp67, gp160, gp226, gp243, and gp247) for in vitro reconstitution from 5-hmdU-containing DNA [1]. Critically, the aminoethoxy-methyl moiety of 5-NeOmdU is derived from serine, with the PLP-dependent enzyme gp226 catalyzing a decarboxylation reaction of O-SerT to produce the characteristic aminoethoxy modification [2]. In contrast, 5-NedU biosynthesis utilizes glycine as the amino group source and proceeds through a distinct enzymatic sequence [2]. Although both pathways require five gene products, the substrate specificity (serine vs. glycine) and the decarboxylation step catalyzed by gp226 are unique to 5-NeOmdU biosynthesis.

Biosynthetic Pathway
Class-level
5 phage gene products
gp67, gp160, gp226, gp243, gp247 reconstituted in E. coli lysate
Reported in vitro reconstitution enables enzymatic synthesis of 5-NeOmdU-DNA
5-NedU pathway not fully reconstituted.
nucleoside biosynthesis PLP-dependent enzyme phage-encoded modification

Aminoethoxy Linker Hydrophilicity Advantage

The 5-(2-aminoethoxy)methyl modification confers a molecular weight of 301.30 g/mol (C12H19N3O6) to 5-NeOmdU [1], which is 30.03 g/mol heavier than 5-NedU (271.27 g/mol, C11H17N3O5) [2] and 43.07 g/mol heavier than its functional parent 5-hydroxymethyl-2'-deoxyuridine (5-hmdU, 258.23 g/mol, C10H14N2O6) [3]. The additional -O-CH2- ether linkage in 5-NeOmdU provides an extended linker arm compared to the direct ethyl attachment in 5-NedU. The terminal primary amine (absent in 5-hmdU, which bears a terminal hydroxyl) enables amine-specific conjugation chemistries including NHS ester coupling, isothiocyanate labeling, and reductive amination [4].

Linker Hydrophilicity
Class-level
cLogP ≈ −1.2 (side chain)
ΔcLogP ≈ −0.7 vs 5-NedU; +1 H-bond acceptor
Reported enhanced linker hydrophilicity may improve aqueous solubility and major-groove interactions
Calculated fragment-based partition coefficients. Duplex stability not directly measured.
physicochemical properties nucleoside characterization HPLC-MS discrimination

Ecto-5'-Nucleotidase Inhibition: 5-NeOmdU Exhibits 101 nM Ki, Suggesting Differential Protein Recognition vs. Other 5-Substituted Deoxyuridines

5-NeOmdU was found to inhibit rat ecto-5'-nucleotidase with a Ki of 101 nM in transfected COS-7 cells [1]. Although direct comparative inhibition data for 5-NedU or 5-hmdU against the same target under identical assay conditions are not currently available in the public domain, this sub-micromolar affinity indicates that the extended aminoethoxy-methyl substituent at the C5 position is accommodated within the enzyme active site and may confer distinct protein recognition properties relative to shorter-chain or hydroxyl-terminated analogs. The Ki value provides a quantitative benchmark for selectivity profiling against other nucleoside-modifying enzymes.

enzyme inhibition ecto-5'-nucleotidase nucleoside analog profiling

5‑NeOmdU Key Application Scenarios


Restriction-Resistant Phage Genome Engineering

When designing or modifying phage genomes for therapeutic or biocontrol applications where host restriction systems present a barrier, 5-NeOmdU-modified DNA offers the highest documented Type II REase resistance (71.0%) among 5hmdU-derived hypermodifications, outperforming 5-NedU by 22.6 percentage points [1]. This makes 5-NeOmdU the modification of choice for engineering phages intended for deployment against bacterial strains with diverse restriction-modification systems [1][2].

High-Density Amine-Functionalized DNA Bioconjugation

The complete five-gene biosynthetic pathway (gp67, gp160, gp226, gp243, gp247) has been functionally reconstituted in recombinant E. coli lysates, enabling cell-free production of 5-NeOmdU-containing DNA with identical mass and retention time to the native ViI phage modification [2]. The serine-dependent, PLP-mediated decarboxylation step catalyzed by gp226 provides a unique enzymatic entry point for isotopic labeling (e.g., ¹³C-serine) to track modification incorporation, a capability not available for 5-NedU which derives from glycine [3].

In Vitro Reconstitution of Hypermodified DNA

The primary amine at the terminus of the 5-(2-aminoethoxy)methyl linker enables covalent attachment of fluorophores, biotin, or other reporter groups via NHS ester, isothiocyanate, or reductive amination chemistry [4]. This functionality is absent in 5-hmdU (terminal hydroxyl) and provides a longer, more flexible spacer than the aminoethyl group of 5-NedU, making 5-NeOmdU the preferred nucleoside building block for oligonucleotide probes requiring maximum distance between the DNA backbone and the conjugated label [4].

Triplex-Forming Oligonucleotide Stabilization

With its distinct molecular mass (301.30 g/mol) and retention time established by HRMS, 5-NeOmdU serves as a critical analytical standard for distinguishing ViI-type hypermodifications from 5-NedU (271.27 g/mol) and unmodified thymidine in complex nucleoside digests [1][4]. The 30 Da mass difference from 5-NedU permits unambiguous identification even in mixed phage DNA samples, a requirement for quality control in phage production and metagenomic studies [1].

Application
Selection Property
Validation Focus
Restriction-resistant phage engineering
Restriction-evasion breadth context
Endonuclease resistance profiling
Amine-functionalized DNA bioconjugation
Modification density context
Payload capacity and conjugation efficiency
In vitro hypermodified DNA synthesis
Biosynthetic pathway reconstitution
Enzymatic production fidelity
Triplex-forming oligonucleotide design
Linker hydrophilicity and H-bonding capacity
Duplex/triplex stability assessment
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